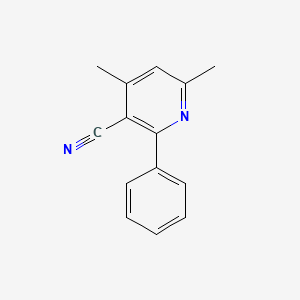
Methyl-5-(tert-butoxycarbonylamino)-2-fluoropyridin-4-carboxylat
Übersicht
Beschreibung
“Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . Primary amines are unique because they can accommodate two such groups .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc deprotection has been reported, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis
The reactions of Boc2O with amines and alcohols have been investigated with respect to products and mechanisms under widely varying conditions . Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Wissenschaftliche Forschungsanwendungen
Grünchemie Synthese
Diese Verbindung spielt eine entscheidende Rolle in der Entwicklung von Grünchemie-Protokollen. Sie wird für die chemoselektive BOC-Schutz von Aminen in katalysierter und lösemittelfreier Umgebung verwendet, was ein umweltfreundlicherer Ansatz für die pharmazeutische und Feinchemiesynthese ist . Diese Methode ist hocheffizient, vermeidet die Verwendung von Lösungsmitteln und Katalysatoren und vereinfacht den Reinigungsprozess, was mit den Prinzipien der nachhaltigen Technologie übereinstimmt.
Peptidsynthese
Im Bereich der Peptidsynthese sind die BOC-geschützten Amine unerlässlich. Die BOC-Gruppe schützt die Aminfunktionalität während des Syntheseprozesses und ermöglicht so die Bildung komplexer Peptidketten ohne unerwünschte Nebenreaktionen . Diese Verbindung ist daher von entscheidender Bedeutung für die Synthese biologisch aktiver Moleküle, die Aminfunktionalitäten enthalten.
Organische Synthese
Die Verbindung findet breite Anwendung in der organischen Synthese. Sie ermöglicht eine selektive N-BOC-Schutz, der in ausgezeichneter Ausbeute und unter milden Bedingungen erzielt wird. Dies ist besonders vorteilhaft für die Synthese empfindlicher organischer Moleküle, die einen spezifischen Schutz der funktionellen Gruppe benötigen, um die Integrität während komplexer Reaktionen zu erhalten .
Wirkmechanismus
Target of Action
It’s known that boc-protected amines, like this compound, are often used in peptide synthesis . The Boc group serves to protect the amine during synthesis, preventing unwanted reactions .
Mode of Action
The compound interacts with its targets through the Boc group. The Boc group is stable towards most nucleophiles and bases . This stability allows the compound to undergo various chemical reactions without losing its integrity. When the Boc group is no longer needed, it can be removed by mild acidolysis .
Biochemical Pathways
Boc-protected amines are commonly used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that the compound could potentially have good bioavailability.
Result of Action
The primary result of the action of Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate is the protection of the amine group during chemical reactions . This protection allows for the successful synthesis of complex molecules without unwanted side reactions.
Action Environment
The action of Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate can be influenced by environmental factors such as pH. The Boc group can be cleaved by mild acidolysis , suggesting that acidic conditions could affect the compound’s stability and efficacy.
Safety and Hazards
Zukünftige Richtungen
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This catalyst can be readily recycled . No competitive side reactions such as the formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed . This suggests potential future directions for the development of more efficient and sustainable methods for Boc protection and deprotection.
Eigenschaften
IUPAC Name |
methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMQZDMTVQOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725321 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305371-15-7 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

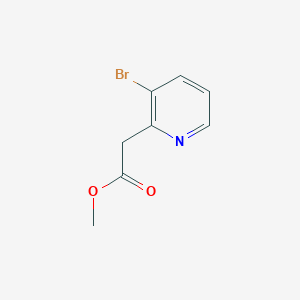

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)


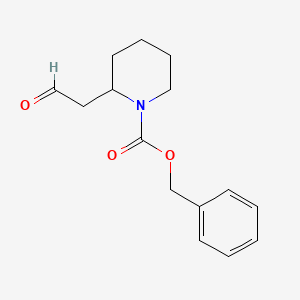
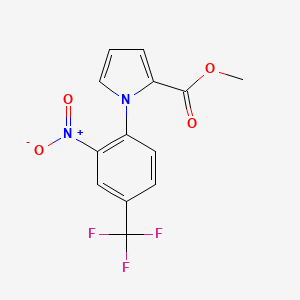
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)
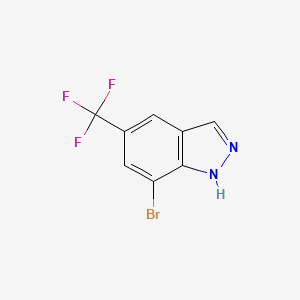
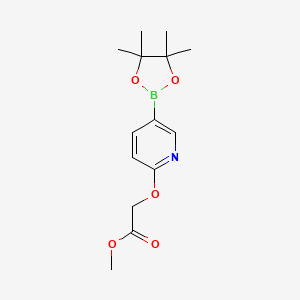
![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)
